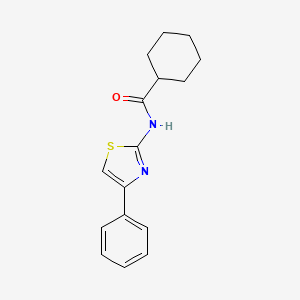
2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of thiadiazole derivatives involves a variety of chemical reactions and conditions. For example, the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, can produce a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This pathway highlights the synthetic versatility in generating thiadiazole compounds through different intermediates and reaction conditions (Issac & Tierney, 1996).
Molecular Structure Analysis The molecular structure of thiadiazole derivatives and related compounds is crucial for their biological and chemical properties. High-resolution spectroscopy and computational studies provide insights into their conformation and electronic structure. Such analyses are fundamental for understanding the reactivity and potential applications of these compounds in various fields (Hegab & Shamroukh, 2020).
Chemical Reactions and Properties Thiadiazole compounds exhibit a wide range of chemical reactivities, such as acting as precursors for the synthesis of more complex heterocycles. They can undergo various chemical transformations, demonstrating their synthetic utility in organic chemistry. The specific reactivity patterns of thiadiazoles are essential for designing novel compounds with desired properties (Petrov & Androsov, 2013).
Physical Properties Analysis The physical properties of thiadiazole derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are important for the practical application and formulation of these compounds in different industries (Lelyukh et al., 2023).
Chemical Properties Analysis Thiadiazole derivatives are known for their diverse chemical properties, including their role as intermediates in the synthesis of various heterocyclic compounds. They can participate in numerous chemical reactions, offering broad possibilities for synthetic chemistry and the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).
科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques : Research shows synthesis methods for related compounds, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, indicating the use of carbodiimide condensation catalysis (Yu et al., 2014).
Structural Characterization : Compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been characterized, revealing molecular interactions and structural orientations (Saravanan et al., 2016).
Pharmacological Applications
Antibacterial Agents : Some derivatives of 2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for antibacterial activity against various bacterial strains, showing moderate to good activity (Desai et al., 2008).
Glutaminase Inhibitors : Analogs like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been studied as potent inhibitors of kidney-type glutaminase, showing potential therapeutic applications (Shukla et al., 2012).
Anticancer Agents
- Anticancer Activity : Compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for anticancer properties, with some derivatives showing promising activity (Gomha et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors : Studies on 1,3,4-thiadiazole derivatives, including those with 4-chlorophenyl groups, have shown their potential as corrosion inhibitors in various environments (Bentiss et al., 2007).
Photovoltaic and Solar Cell Applications
- Photovoltaic Efficiency : Benzothiazolinone acetamide analogs, structurally related to the compound , have been studied for their efficiency in dye-sensitized solar cells, indicating potential applications in renewable energy technologies (Mary et al., 2020).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-11-15-16-12(18-11)14-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHCQIFRMLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)



![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)
![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)
